molecular formula C8H5ClO B13678702 3-Chloro-5-ethynylphenol

3-Chloro-5-ethynylphenol

Cat. No.: B13678702
M. Wt: 152.58 g/mol
InChI Key: ZTMHIMVWWNBYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-ethynylphenol is an organic compound characterized by a phenol group substituted with a chlorine atom at the third position and an ethynyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethynylphenol typically involves the following steps:

    Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated phenol with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and ethynylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethynylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts can reduce the ethynyl group.

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-ethynylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethynylphenol involves its interaction with various molecular targets, including enzymes and receptors. The phenol group can form hydrogen bonds and participate in redox reactions, while the ethynyl group can engage in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenol: Similar structure but with a methyl group instead of an ethynyl group.

    3-Chloro-5-ethylphenol: Similar structure but with an ethyl group instead of an ethynyl group.

    3-Chloro-5-methoxyphenol: Similar structure but with a methoxy group instead of an ethynyl group.

Uniqueness

3-Chloro-5-ethynylphenol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethynyl group can participate in various coupling reactions and provide a handle for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H5ClO

Molecular Weight

152.58 g/mol

IUPAC Name

3-chloro-5-ethynylphenol

InChI

InChI=1S/C8H5ClO/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5,10H

InChI Key

ZTMHIMVWWNBYTF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.